Cyclohexyl valerate

Description

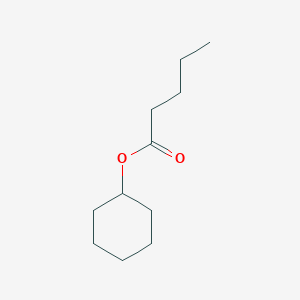

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCHTSSXNSNXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165811 | |

| Record name | Cyclohexyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

231.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1551-43-5 | |

| Record name | Cyclohexyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1551-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclohexyl Valerate: A Comprehensive Physicochemical Profile for the Research Scientist

Introduction

Cyclohexyl valerate (also known as cyclohexyl pentanoate) is an ester of significant interest in various fields, including fragrance, flavor, and as a potential specialty solvent or intermediate in organic synthesis. Its unique combination of a bulky cycloaliphatic alcohol moiety and a medium-chain carboxylic acid gives rise to a distinct set of physicochemical properties. This technical guide provides an in-depth exploration of these properties, offering both established data and the experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Molecular Structure and Identifiers

Cyclohexyl valerate is structurally defined by the ester linkage between a cyclohexyl group and a valeryl (pentanoyl) group.

Caption: Molecular Structure of Cyclohexyl Valerate.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | cyclohexyl pentanoate[1] |

| Synonyms | Cyclohexyl valerate, Cyclohexyl n-valerate[2] |

| CAS Number | 1551-43-5[2] |

| Molecular Formula | C11H20O2[1] |

| Molecular Weight | 184.28 g/mol [1] |

| InChIKey | YLCHTSSXNSNXSW-UHFFFAOYSA-N[1] |

| SMILES | CCCCC(=O)OC1CCCCC1[1] |

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of cyclohexyl valerate, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 231-233 °C at 760 mmHg | [1][3] |

| Melting Point | Data not available | |

| Density | 0.94 g/cm³ | [2] |

| Refractive Index | 1.451 | [2] |

| Flash Point | 87.1 °C (188.8 °F) | [2][3] |

| Vapor Pressure | 0.06 mmHg at 25 °C (estimated) | [3] |

| Solubility in Water | Insoluble (estimated at 16.03 mg/L at 25 °C) | [3] |

| Solubility in Organic Solvents | Soluble in alcohol and oils.[4] | |

| logP (Octanol/Water Partition Coefficient) | 3.776 (estimated) | [3] |

Experimental Protocols for Property Determination

As a senior application scientist, it is crucial to not only present data but also to understand and articulate the methodologies behind their acquisition. The following sections detail the experimental protocols for determining the key physicochemical properties of cyclohexyl valerate.

Synthesis of Cyclohexyl Valerate via Fischer Esterification

The most common laboratory synthesis of cyclohexyl valerate is through the Fischer esterification of cyclohexanol with valeric acid, using a strong acid catalyst.[4] This reversible reaction is driven to completion by removing the water produced.

Caption: Workflow for the Synthesis and Purification of Cyclohexyl Valerate.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. The rationale for the Dean-Stark trap is to sequester the water produced during the esterification, thereby shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[5]

-

Reagent Charging: To the round-bottom flask, add equimolar amounts of cyclohexanol and valeric acid. Toluene is a suitable solvent as it forms an azeotrope with water, facilitating its removal. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and be collected, while the toluene overflows back into the reaction flask.[6]

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclohexyl valerate is then purified by vacuum distillation to prevent decomposition at its high atmospheric boiling point.

Determination of Boiling Point

The boiling point is a critical indicator of purity. For a high-boiling liquid like cyclohexyl valerate, vacuum distillation is the preferred method for purification, and the boiling point is typically reported at a specific pressure.

Step-by-Step Protocol (Thiele Tube Method for Micro-Scale Determination):

-

Sample Preparation: Place a small amount of purified cyclohexyl valerate into a small test tube. Invert a sealed-end capillary tube into the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube's design ensures uniform heating.

-

Heating and Observation: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Boiling Point Determination: The boiling point is the temperature at which, upon slight cooling, the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer provides a precise method for this measurement.

Step-by-Step Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume and determine its mass.

-

Sample Filling: Fill the pycnometer with cyclohexyl valerate, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid.

-

Mass Determination: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer. For high accuracy, all measurements should be performed at a constant temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property that is also indicative of purity.

Step-by-Step Protocol (Using an Abbe Refractometer):

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of cyclohexyl valerate onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. Look through the eyepiece and adjust the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in cyclohexyl valerate.

Infrared (IR) Spectroscopy

The IR spectrum of cyclohexyl valerate is expected to show characteristic absorptions for the ester functional group and the hydrocarbon backbone.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.

-

C-O Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region corresponds to the C-O single bond stretching of the ester.

-

C-H Stretch: Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the cyclohexyl and valeryl chains.

An FTIR spectrum of cyclohexyl pentanoate shows these characteristic peaks, confirming its structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of cyclohexyl valerate will provide information on the different types of protons and their connectivity.

-

Cyclohexyl Protons: A complex multiplet is expected in the range of 1.2-1.9 ppm, corresponding to the methylene protons of the cyclohexyl ring. The proton on the carbon bearing the oxygen (the methine proton) will be shifted downfield, likely appearing as a multiplet around 4.7-4.9 ppm.

-

Valerate Protons:

-

The methyl (CH₃) group at the end of the valerate chain will appear as a triplet around 0.9 ppm.

-

The methylene (CH₂) groups of the valerate chain will appear as multiplets in the region of 1.3-2.3 ppm. The methylene group adjacent to the carbonyl (α-protons) will be the most downfield-shifted in this group, appearing as a triplet around 2.2-2.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon: A peak in the downfield region, around 173 ppm, is characteristic of the ester carbonyl carbon.

-

Cyclohexyl Carbons: The carbon attached to the oxygen will be in the range of 70-75 ppm. The other cyclohexyl carbons will appear in the aliphatic region, typically between 20-40 ppm.

-

Valerate Carbons: The carbons of the valerate chain will show distinct signals in the aliphatic region, with the carbon α to the carbonyl appearing around 34 ppm and the terminal methyl carbon around 14 ppm.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of cyclohexyl valerate, grounded in data from reputable sources. The inclusion of detailed experimental protocols for synthesis and property determination is intended to equip researchers and scientists with the necessary knowledge to work with this compound effectively and safely. The presented data and methodologies underscore the importance of a thorough understanding of a compound's physical and chemical characteristics in scientific research and development.

References

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

LookChem. (n.d.). Cyclohexyl pentanoate. Retrieved from [Link]

-

Molbase. (n.d.). 1-Cyclohexyl pentanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentanoic acid, cyclohexyl ester. PubChem Compound Database. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclohexyl valerate, 1551-43-5. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

LookChem. (n.d.). Cyclohexyl pentanoate. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

- 1. Pentanoic acid, cyclohexyl ester | C11H20O2 | CID 73772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexyl pentanoate|lookchem [lookchem.com]

- 3. cyclohexyl valerate, 1551-43-5 [thegoodscentscompany.com]

- 4. CYCLOHEXYL VALERATE | 1551-43-5 [chemicalbook.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Cyclohexyl valerate chemical structure and IUPAC name.

An In-depth Technical Guide to Cyclohexyl Valerate: Structure, Synthesis, and Characterization

Introduction

Cyclohexyl valerate, systematically known as cyclohexyl pentanoate, is an organic compound classified as a fatty acid ester.[1] It is formed from the condensation of cyclohexanol and pentanoic acid (valeric acid). This colorless, slightly oily liquid is recognized for its characteristic fruity and floral aroma, which has led to its application in the fragrance and perfume industry.[2] In perfumery, it is valued for its ability to blend well with other fragrance components like ionones and geranyl esters, and for its stability in various media, including soap.[2] This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and methods for its analytical characterization.

Chemical Structure and IUPAC Nomenclature

The fundamental identity of a chemical compound is rooted in its structure and systematic name.

IUPAC Name

The official name for the compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is cyclohexyl pentanoate .[1][3]

Common Synonyms

In commercial and laboratory contexts, it is also referred to as:

-

Cyclohexyl valerate[1]

-

Cyclohexyl n-valerate[4]

-

Pentanoic acid, cyclohexyl ester[4]

-

Valeric acid, cyclohexyl ester[3]

Chemical Structure

Cyclohexyl valerate consists of a pentanoate group where the carbonyl carbon is bonded to a four-carbon chain, and the ester oxygen is attached to a six-membered cyclohexane ring. The structure is represented by the chemical formula C₁₁H₂₀O₂.[1][4][5]

Caption: 2D representation of the cyclohexyl pentanoate structure.

Physicochemical Properties

The physical and chemical properties of cyclohexyl valerate dictate its applications, handling, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 1551-43-5 | [2][4] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][4] |

| Molecular Weight | 184.28 g/mol | [1][5] |

| Appearance | Colorless, slightly oily liquid | [2] |

| Boiling Point | 231.0 °C to 233.0 °C at 760 mmHg | [1][3] |

| Density | ~0.94 g/cm³ | [4] |

| Flash Point | ~87 °C (188 °F) | [3][4] |

| Solubility | Soluble in alcohol and oils; almost insoluble in water | [2][3] |

Synthesis of Cyclohexyl Valerate

The most common laboratory and industrial method for producing cyclohexyl valerate is through the direct esterification of cyclohexanol with pentanoic acid, a process known as Fischer esterification.[2] This acid-catalyzed reaction is a classic example of a reversible nucleophilic acyl substitution.

Principle of Fischer Esterification

The reaction involves protonating the carbonyl oxygen of pentanoic acid to increase the electrophilicity of the carbonyl carbon. Cyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting ester yields cyclohexyl valerate. To drive the equilibrium towards the product side, either the water is removed as it is formed (e.g., using a Dean-Stark apparatus) or an excess of one reactant (typically the less expensive one) is used.

An alternative, greener synthesis route involves the direct addition of carboxylic acids to cyclohexene over solid acid catalysts like ion-exchange resins, which offers a 100% atom-economical process.[6]

Synthesis and Purification Workflow

The overall process from reactants to a purified product follows a logical sequence of chemical reaction and physical separation steps.

Caption: General workflow for the synthesis and purification of cyclohexyl valerate.

Detailed Experimental Protocol

This protocol describes the synthesis of cyclohexyl valerate on a laboratory scale.

Materials:

-

Cyclohexanol

-

Pentanoic acid (Valeric acid)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine cyclohexanol (e.g., 0.2 mol), pentanoic acid (e.g., 0.22 mol, a slight excess), and a boiling chip.

-

Rationale: Using a slight excess of one reactant can help shift the reaction equilibrium to favor the product.

-

-

Catalyst Addition: Slowly add 1-2 mL of concentrated sulfuric acid to the flask while swirling.

-

Rationale: Sulfuric acid is the catalyst that protonates the carboxylic acid, initiating the reaction. It is added slowly due to its corrosive nature and exothermic reaction with the alcohol.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-90 minutes.

-

Rationale: Heating increases the reaction rate. Refluxing allows the reaction to be maintained at the boiling point of the solvent/reactants without loss of material.

-

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.

-

Extraction: Add 50 mL of diethyl ether to the separatory funnel. Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously and then allow the layers to separate. Drain and discard the lower aqueous layer.

-

Rationale: The ester is organic-soluble and will be extracted into the ether layer, while the inorganic acid and unreacted polar starting materials will preferentially remain in the aqueous layer.

-

-

Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Check for the cessation of gas evolution (CO₂).

-

Rationale: This step neutralizes any remaining sulfuric acid catalyst and unreacted pentanoic acid.

-

-

Final Washing: Wash the organic layer with 50 mL of brine.

-

Rationale: The brine wash helps to remove any residual water and dissolved inorganic salts from the organic layer.

-

-

Drying: Drain the organic layer into a clean Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

-

Rationale: Anhydrous salts are used to absorb trace amounts of water from the organic solvent, which is crucial before distillation.

-

-

Purification: Decant or filter the dried organic solution into a distillation flask. Purify the cyclohexyl valerate by simple or fractional distillation. The product will distill at approximately 231-233 °C at atmospheric pressure.[1]

-

Rationale: Distillation separates the desired product from the lower-boiling point solvent and any non-volatile impurities.

-

Analytical Characterization

Post-synthesis, the identity and purity of the product must be confirmed using spectroscopic methods. Each technique provides a unique piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl and pentanoyl moieties.

-

A multiplet around 4.8 ppm is expected for the single proton on the carbon bearing the ester oxygen (–O–CH –).

-

Multiple overlapping multiplets between 1.2 and 1.9 ppm will correspond to the remaining 10 protons on the cyclohexane ring.

-

A triplet at approximately 2.3 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group (–CH₂ –C=O).

-

A triplet around 0.9 ppm will represent the terminal methyl group (–CH₃ ) of the pentanoyl chain.

-

Multiplets between 1.3 and 1.6 ppm will account for the remaining two methylene groups in the pentanoyl chain.

-

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.

-

A signal around 173 ppm is characteristic of the ester carbonyl carbon (C=O).

-

A signal around 73 ppm corresponds to the carbon of the cyclohexane ring bonded to the oxygen (–O–C H–).

-

Signals for the other carbons of the cyclohexane ring and the pentanoyl chain will appear in the upfield region (20-40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

A strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature and is indicative of the ester C=O (carbonyl) stretch.

-

Absorption bands in the 1150-1250 cm⁻¹ region correspond to the C–O single bond stretching of the ester group.

-

Bands around 2850-2950 cm⁻¹ represent the C–H stretching of the alkane portions of the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak ([M]⁺) should be observed at an m/z ratio of 184.

-

Common fragmentation patterns for esters include McLafferty rearrangement and cleavage of the C-O bonds, which can help confirm the structure.

Characterization Workflow

Caption: Workflow for the structural confirmation of synthesized cyclohexyl valerate.

Safety and Handling

According to its Safety Data Sheet (SDS), cyclohexyl valerate is not classified as a hazardous substance.[7] However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood, especially during heating and solvent handling steps.

Conclusion

Cyclohexyl valerate is a commercially significant ester valued for its fragrance properties. Its chemical identity is defined by its IUPAC name, cyclohexyl pentanoate, and its distinct molecular structure. The synthesis via Fischer esterification is a robust and well-understood process, yielding the final product after a standard purification workflow. Confirmation of the product's identity and purity is reliably achieved through a combination of NMR, IR, and MS spectroscopic techniques, each providing complementary structural information. This comprehensive understanding of its synthesis and characterization is essential for researchers and professionals in the fields of organic chemistry and fragrance development.

References

-

National Center for Biotechnology Information. (n.d.). Pentanoic acid, cyclohexyl ester. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Cyclohexylpropyl valerate. PubChem Compound Database. [Link]

-

The Good Scents Company. (n.d.). hexyl valerate, 1117-59-5. [Link]

-

The Good Scents Company. (n.d.). cyclohexyl valerate, 1551-43-5. [Link]

-

The Good Scents Company. (n.d.). allyl cyclohexyl valerate, 7493-68-7. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexyl isovalerate. PubChem Compound Database. [Link]

-

The Good Scents Company. (n.d.). cyclohexyl isovalerate, 7774-44-9. [Link]

-

Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. [Link]

-

Klein, H., & St-Amant, A. (2017). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization. Magnetic Resonance in Chemistry. [Link]

- Google Patents. (n.d.).

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Yadav, G. D., & Goel, Y. (2000). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. ResearchGate. [Link]

-

Klein, H., & St-Amant, A. (2017). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp(2) hybridization. ResearchGate. [Link]

Sources

- 1. Pentanoic acid, cyclohexyl ester | C11H20O2 | CID 73772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLOHEXYL VALERATE | 1551-43-5 [chemicalbook.com]

- 3. cyclohexyl valerate, 1551-43-5 [thegoodscentscompany.com]

- 4. Cyclohexyl valerate | 1551-43-5 [chemnet.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. CYCLOHEXYL VALERATE - Safety Data Sheet [chemicalbook.com]

Cyclohexyl Valerate: Core Properties and Identifiers

An In-depth Technical Guide to Cyclohexyl Valerate

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Cyclohexyl Valerate, covering its fundamental properties, synthesis, and potential applications.

Cyclohexyl valerate, also known as cyclohexyl pentanoate, is the ester formed from cyclohexanol and valeric acid. It is recognized for its characteristic fruity and herbal odor.

Table 1: Key Identifiers for Cyclohexyl Valerate

| Identifier | Value | Source |

| CAS Number | 1551-43-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][3] |

| Synonyms | Cyclohexyl pentanoate, Cyclohexyl n-valerate, Pentanoic acid, cyclohexyl ester | [2][3][5] |

| EINECS Number | 216-289-3 | [2][4] |

Below is the two-dimensional chemical structure of Cyclohexyl Valerate.

Caption: 2D structure of Cyclohexyl Valerate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development. Cyclohexyl valerate is a colorless liquid with properties that influence its solubility and volatility.[3]

Table 2: Physicochemical Data for Cyclohexyl Valerate

| Property | Value | Source |

| Density | 0.9349 - 0.94 g/cm³ | [2][3] |

| Boiling Point | 223-226 °C | [3] |

| Flash Point | 87.1 °C | [2] |

| Vapor Pressure | 0.0599 mmHg at 25°C | [2] |

| Refractive Index | 1.451 | [2] |

| Solubility | Soluble in alcohol and oils; poorly soluble in water. | [3][6] |

| LogP | 3.776 (est) | [3] |

Synthesis of Cyclohexyl Valerate

The synthesis of cyclohexyl valerate is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (valeric acid) with an alcohol (cyclohexanol).

Experimental Workflow: Fischer Esterification

The following diagram outlines the general workflow for the synthesis of cyclohexyl valerate.

Sources

A Technical Guide to the Synthesis of Cyclohexyl Valerate via Fischer-Speier Esterification

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide for the synthesis of cyclohexyl valerate, an ester with applications in fragrances and as a specialty solvent. The synthesis is achieved through the Fischer-Speier esterification of cyclohexanol and valeric acid, utilizing a strong acid catalyst. This guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses methods for reaction optimization, and outlines crucial safety procedures. The aim is to equip researchers with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of product purity.

Introduction and Significance

Cyclohexyl valerate (also known as cyclohexyl pentanoate) is a fatty acid ester recognized for its fruity, pleasant odor, which makes it a valuable component in the fragrance and cosmetics industries.[1][2] Its synthesis is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry first described in 1895.[3] This acid-catalyzed condensation reaction between a carboxylic acid (valeric acid) and an alcohol (cyclohexanol) is a reversible process that forms an ester and water.[4][5]

Understanding and mastering this synthesis provides a practical framework for the production of a wide range of esters, many of which serve as important intermediates or final products in pharmaceutical and materials science. This guide offers an in-depth exploration of the synthesis, moving beyond a simple procedure to explain the causal relationships behind each experimental step.

Reaction Principles and Mechanism

The Fischer esterification is fundamentally a nucleophilic acyl substitution reaction that is in equilibrium.[3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products, typically by using an excess of one reactant or by removing water as it is formed.[6][7]

Catalyst Role: The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] The catalyst's role is to protonate the carbonyl oxygen of the valeric acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of cyclohexanol.[3][10]

The Stepwise Mechanism: The reaction proceeds through a series of reversible steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]

-

Protonation: The carbonyl oxygen of valeric acid is protonated by the acid catalyst.[4]

-

Nucleophilic Attack: The weakly nucleophilic cyclohexanol attacks the now highly electrophilic carbonyl carbon.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[9]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[4]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final cyclohexyl valerate ester.[5]

Below is a diagram illustrating the key stages of the Fischer-Speier esterification mechanism.

Caption: The acid-catalyzed Fischer esterification mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of cyclohexyl valerate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Amount | Moles |

| Cyclohexanol | 100.16 | 0.962 | 161.5 | 25.0 g | 0.25 |

| Valeric Acid | 102.13 | 0.939 | 186 | 30.7 g | 0.30 |

| Sulfuric Acid (98%) | 98.08 | 1.84 | 337 | 2.0 mL | ~0.037 |

| Diethyl Ether | 74.12 | 0.713 | 34.6 | As needed | - |

| 5% NaHCO₃ (aq) | - | ~1.03 | - | As needed | - |

| Brine (sat. NaCl) | - | ~1.2 | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | 2.66 | - | As needed | - |

Note: Valeric acid is used in slight excess to shift the equilibrium towards the product.

Apparatus Setup

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Glassware for distillation (if required for ultimate purity)

-

Boiling chips[11]

Synthesis Procedure

-

Charging the Flask: Place a magnetic stir bar into the 250 mL round-bottom flask. Add 25.0 g (0.25 mol) of cyclohexanol and 30.7 g (0.30 mol) of valeric acid to the flask.

-

Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. Causality: The slow addition is crucial as the dissolution of sulfuric acid is highly exothermic.

-

Reflux: Add a few boiling chips, attach the reflux condenser, and ensure cooling water is flowing.[11] Heat the mixture to a gentle reflux using the heating mantle. Maintain the reflux for 2-3 hours.[12] Causality: Heating increases the reaction rate, while reflux prevents the loss of volatile reactants and products.[13]

-

Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Isolation

-

Transfer: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Rinse the flask with ~50 mL of diethyl ether and add this to the funnel to ensure a complete transfer.

-

Neutralization: Carefully add 100 mL of 5% sodium bicarbonate solution to the separatory funnel in small portions.[11] Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization of unreacted valeric acid and the sulfuric acid catalyst. Continue adding until effervescence ceases.

-

Extraction: Shake the funnel vigorously, venting periodically. Allow the layers to separate. The upper organic layer contains the ester and diethyl ether, while the lower aqueous layer contains salts and impurities.[11]

-

Washing: Drain and discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

-

Solvent Removal: Decant or filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude cyclohexyl valerate.

Purification

For most applications, the crude product is of sufficient purity. For higher purity, fractional distillation under reduced pressure can be performed. Cyclohexyl valerate has a boiling point of approximately 232°C at atmospheric pressure.[14] Distillation will separate the ester from any remaining high-boiling point impurities.[12][13]

The overall workflow for synthesis and purification is summarized below.

Caption: General workflow for the synthesis of cyclohexyl valerate.

Product Characterization

The identity and purity of the synthesized cyclohexyl valerate should be confirmed using standard analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | [15] |

| Molar Mass | 184.27 g/mol | [16] |

| Appearance | Colorless liquid | [17] |

| Boiling Point | 231-233 °C @ 760 mmHg | [14][16] |

| Density | ~0.94 g/cm³ | [14] |

| Refractive Index | ~1.451 | [14] |

Spectroscopic Analysis:

-

FTIR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic strong C=O stretch of the ester at ~1735 cm⁻¹ and the C-O stretch at ~1170 cm⁻¹. The absence of a broad O-H stretch from the starting materials (~3300 cm⁻¹) indicates a complete reaction.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the cyclohexyl group protons and the alkyl chain protons of the valerate group.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This can confirm the purity and provide the mass spectrum, which should show a molecular ion peak corresponding to the mass of the product (m/z = 184.27).[16]

Safety and Handling

A thorough risk assessment must be conducted before beginning this synthesis.

-

Cyclohexanol: Harmful if swallowed, inhaled, or in contact with skin.[18] Causes skin and serious eye irritation.[18] It is a combustible liquid.[18]

-

Valeric Acid: Causes severe skin burns and eye damage.[19] It is also a combustible liquid.[19]

-

Concentrated Sulfuric Acid: Extremely corrosive.[20] Causes severe skin burns and eye damage.[21] It is a strong oxidizer and reacts violently with water.[21][22] Always add acid to other reagents, never the other way around. [21]

Personal Protective Equipment (PPE):

-

Chemical splash goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

Flame-resistant lab coat.

Handling and Waste Disposal:

-

All operations must be performed within a certified chemical fume hood.[20]

-

Neutralize all acidic aqueous waste with sodium bicarbonate before disposal according to institutional guidelines.

-

Organic waste containing diethyl ether should be collected in a designated, sealed container.

Conclusion

The Fischer-Speier esterification of cyclohexanol and valeric acid is a reliable and scalable method for producing cyclohexyl valerate. By understanding the reversible nature of the reaction and implementing strategies to drive the equilibrium forward, high yields of the desired ester can be achieved. Careful adherence to the detailed protocol and stringent safety measures ensures a successful and safe synthesis. The characterization techniques outlined provide a robust system for validating the identity and purity of the final product, meeting the rigorous standards required in research and development environments.

References

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

-

JoVE. (2026, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

-

Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

-

HSCprep. (2026, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Art of Problem Solving. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73772, Cyclohexyl valerate. Retrieved from [Link]

-

LookChem. (n.d.). Cyclohexyl pentanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

G.J. CHEMICAL COMPANY, INC. (n.d.). Cyclohexanol SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2026, August 9). Rational oxidation of cyclohexane to cyclohexanol, cyclohexanone and adipic acid with air over metalloporphyrin and cobalt salt. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

SciSpace. (n.d.). Reaction Kinetics of Cyclohexanol-Acetic Acid Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Valeric acid. Retrieved from [Link]

-

ResearchGate. (2026, August 5). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

NorFalco. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

Sources

- 1. CYCLOHEXYL VALERATE | 1551-43-5 [chemicalbook.com]

- 2. Valeric acid - Wikipedia [en.wikipedia.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. cerritos.edu [cerritos.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Cyclohexyl valerate | 1551-43-5 [chemnet.com]

- 15. scbt.com [scbt.com]

- 16. Pentanoic acid, cyclohexyl ester | C11H20O2 | CID 73772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cyclohexyl pentanoate|lookchem [lookchem.com]

- 18. gjchemical.com [gjchemical.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. teck.com [teck.com]

- 21. CCOHS: Sulfuric Acid [ccohs.ca]

- 22. nj.gov [nj.gov]

A Technical Guide to the Elusive Presence of Cyclohexyl Valerate in the Plant Kingdom: A Methodological and Hypothetical Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl valerate, an ester with recognized applications in the fragrance and flavor industries, presents a curious case in the realm of phytochemistry. Despite its relatively simple structure, its natural occurrence in plants and essential oils remains largely undocumented in scientific literature. This technical guide navigates the current landscape of knowledge—or lack thereof—surrounding this compound. It moves beyond a simple declaration of its absence to provide a robust, scientifically-grounded framework for its potential discovery and characterization. This document is structured to empower researchers with the necessary hypothetical biosynthetic pathways, detailed analytical methodologies, and inferred biological activities to pioneer the investigation into the natural origins of cyclohexyl valerate.

Introduction: The Enigma of Cyclohexyl Valerate in Nature

Cyclohexyl valerate (cyclohexyl pentanoate) is an organic ester characterized by a cyclohexyl ring attached to the carboxyl group of valeric acid. Its chemical properties, including a fruity aroma, have cemented its place in commercial applications. However, a comprehensive review of phytochemical databases and scientific literature reveals a conspicuous absence of reports detailing its isolation from any plant species or essential oil. This guide posits that the absence of evidence is not necessarily evidence of absence. Instead, it may reflect a need for more targeted analytical approaches or the compound's existence in trace amounts, below the detection limits of conventional screening methods.

A Hypothetical Biosynthetic Pathway: Connecting the Dots in Plant Metabolism

While no specific biosynthetic pathway for cyclohexyl valerate has been elucidated, we can propose a plausible route based on established principles of plant biochemistry. The formation of this ester would necessitate the convergence of two distinct metabolic pathways: one generating the cyclohexyl moiety and another producing valeric acid, followed by an esterification step.

The biosynthesis of many plant secondary metabolites draws upon a limited set of precursor molecules and chemical transformations[1]. The proposed pathway for cyclohexyl valerate is likely initiated from primary metabolites. The cyclohexyl ring could potentially be derived from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other compounds containing a six-membered ring. Valeric acid, a short-chain fatty acid, would likely arise from the degradation of longer-chain fatty acids or through the metabolism of branched-chain amino acids[2]. The final esterification would be catalyzed by an alcohol acyltransferase (AAT), an enzyme class known for its role in the formation of volatile esters that contribute to the aroma of fruits and flowers.

Caption: Proposed biosynthetic pathway for cyclohexyl valerate in plants.

A Comprehensive Analytical Workflow for the Discovery and Identification of Cyclohexyl Valerate

The successful identification of cyclohexyl valerate in a complex plant matrix requires a multi-step analytical approach that combines efficient extraction with high-resolution separation and unambiguous identification. The following protocol is a self-validating system designed for this purpose.

Sample Preparation and Extraction

The choice of extraction method is critical and should be tailored to the volatility of cyclohexyl valerate.

Step-by-Step Protocol for Extraction:

-

Plant Material Selection: Select fresh or properly dried plant material. Focus on aromatic plants, fruits, or flowers where volatile esters are likely to be present.

-

Homogenization: Cryo-mill the plant material to a fine powder to maximize the surface area for extraction.

-

Extraction Technique: Employ headspace solid-phase microextraction (HS-SPME) for the capture of volatile and semi-volatile compounds. This technique is sensitive and minimizes solvent-related artifacts[3].

-

Place 1-5 g of the homogenized plant material in a 20 mL headspace vial.

-

Equilibrate the sample at a controlled temperature (e.g., 60°C) for 30 minutes.

-

Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Alternative Extraction: For a broader metabolite profile, ultrasonic-assisted extraction with a non-polar solvent like hexane can be used[4].

Sources

An In-Depth Technical Guide to the Olfactory and Sensory Properties of Cyclohexyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Sensory Landscape of Cyclohexyl Valerate

Cyclohexyl valerate, a fatty acid ester, presents a unique and multifaceted sensory profile that has garnered interest within the flavor and fragrance industries.[1] This technical guide serves as a comprehensive resource for professionals seeking to understand and harness the distinct olfactory and sensory characteristics of this compound. By delving into its chemical properties, olfactory profile, sensory perception, and analytical methodologies, this document aims to provide a foundational understanding for its application in research, product development, and sensory science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Cyclohexyl valerate is fundamental to its effective application and analysis.

Table 1: Physicochemical Properties of Cyclohexyl Valerate

| Property | Value | Source(s) |

| Chemical Name | Cyclohexyl pentanoate | [1] |

| Synonyms | Cyclohexyl valerate, Cyclohexyl n-valerate, Pentanoic acid, cyclohexyl ester | [2] |

| CAS Number | 1551-43-5 | [1][2] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.28 g/mol | [1] |

| Appearance | Colorless, slightly oily liquid | [1] |

| Boiling Point | 223-226 °C | [1] |

| Density | 0.9349 g/cm³ | [1] |

| Flash Point | 87.1 °C | [2] |

| Solubility | Soluble in alcohol and oils; poorly soluble in propylene glycol; insoluble in water. | [1] |

Cyclohexyl valerate is synthesized through the direct esterification of cyclohexanol with n-valeric acid.[1] This process is a classic Fischer esterification, typically catalyzed by a strong acid.

Olfactory Profile: A Fruity and Herbal Character

The defining characteristic of Cyclohexyl valerate is its complex and appealing aroma. It is consistently described in industry literature as having a fruity and herbal odor.[3] Some sources also note a distinct berry nuance to its flavor profile.[3] This combination of notes makes it a versatile ingredient in fragrance compositions, particularly those in the floral-fruity category.[1] It is known to blend well with ionones, cyclamal, and geranyl esters, contributing to a tenacious and stable fragrance, even in challenging media like soap.[1]

Sensory Perception and Flavor Applications

The sensory perception of Cyclohexyl valerate extends beyond its olfactory characteristics to include its flavor profile. Described as having a fruity berry taste, it holds potential for applications in the flavor industry.[3] The interplay between its fruity and herbal notes can be leveraged to create complex and nuanced flavor profiles in a variety of food and beverage products.

However, it is crucial to note the distinction between the perception of aroma (orthonasal olfaction) and flavor (retronasal olfaction combined with taste). The full sensory experience of Cyclohexyl valerate in a food matrix would be a subject of interest for detailed sensory panel evaluations.

Methodologies for Sensory and Analytical Evaluation

To fully characterize the sensory properties of Cyclohexyl valerate, a combination of instrumental analysis and human sensory evaluation is essential.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample. In this method, the effluent from a gas chromatograph is split, with a portion going to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.

Experimental Protocol: GC-O Analysis of Cyclohexyl Valerate

-

Sample Preparation: A solution of Cyclohexyl valerate is prepared in an appropriate solvent (e.g., ethanol) at a concentration suitable for GC analysis.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a WAX-type or a non-polar column like a DB-5). The oven temperature program is optimized to achieve good separation of the analyte from any impurities.

-

Olfactometry: A trained sensory panelist is positioned at the sniffing port and records the retention time, odor descriptor, and intensity of any detected aromas.

-

Data Analysis: The olfactometry data is correlated with the chromatogram from the instrumental detector to identify the peak corresponding to Cyclohexyl valerate and any other odor-active compounds.

Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis of the olfactory and flavor profile of Cyclohexyl valerate. This methodology allows for the quantification of various sensory attributes.

Experimental Protocol: Descriptive Sensory Analysis

-

Panelist Training: A panel of 8-12 individuals is trained to identify and rate the intensity of specific aroma and flavor attributes relevant to fruity and herbal compounds. Reference standards for each attribute are provided.

-

Sample Preparation: Solutions of Cyclohexyl valerate at various concentrations in a neutral medium (e.g., water with a solubilizing agent or deodorized oil) are prepared.

-

Evaluation: Panelists evaluate the samples in a controlled environment, rating the intensity of each attribute on a linear scale.

-

Data Analysis: The data from the panelists are statistically analyzed to generate a sensory profile of the compound.

Safety and Regulatory Information

While a comprehensive, publicly available toxicological profile for Cyclohexyl valerate is limited, information on structurally related compounds provides some insight. For instance, cyclohexyl isovalerate has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and is considered "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring agent.[4][5]

A Safety Data Sheet (SDS) for Cyclohexyl valerate indicates that there is no data available for acute toxicity, skin corrosion/irritation, or other specific hazards.[6] As with any chemical substance, appropriate handling procedures and personal protective equipment should be used. Further toxicological studies would be necessary to establish a complete safety profile.

Conclusion

Cyclohexyl valerate is a valuable aroma chemical with a distinct fruity and herbal profile. Its versatility in fragrance applications is well-established, and its flavor characteristics suggest potential for use in the food and beverage industry. Further research, particularly in the areas of quantitative sensory analysis and comprehensive toxicological evaluation, will be instrumental in expanding its applications and ensuring its safe and effective use. This guide provides a solid foundation for researchers and developers to explore the full potential of this intriguing sensory compound.

References

-

The Good Scents Company. cyclohexyl valerate. [Link]

-

Flavor and Extract Manufacturers Association (FEMA). CYCLOHEXYL ISOVALERATE. [Link]

-

World Health Organization (WHO). cyclohexyl isovalerate. [Link]

Sources

- 1. CYCLOHEXYL VALERATE | 1551-43-5 [chemicalbook.com]

- 2. Cyclohexyl valerate | 1551-43-5 [chemnet.com]

- 3. cyclohexyl valerate, 1551-43-5 [thegoodscentscompany.com]

- 4. femaflavor.org [femaflavor.org]

- 5. Pentanoic acid, cyclohexyl ester (CAS 1551-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-Cyclohexylpropyl valerate | C14H26O2 | CID 3022685 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Cyclohexyl Valerate in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of cyclohexyl valerate, a key fragrance and flavor ingredient with applications in the pharmaceutical and organic synthesis sectors.[1] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media. The guide elucidates the fundamental principles governing the solubility of esters, presents available solubility data, and details a robust experimental protocol for determining solubility parameters. Furthermore, it introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent compatibility.

Introduction to Cyclohexyl Valerate

Cyclohexyl valerate (also known as cyclohexyl pentanoate) is a fatty acid ester with the chemical formula C₁₁H₂₀O₂.[2][3] It is a colorless, slightly oily liquid with a characteristic fruity, herbal odor.[2] This compound is synthesized through the direct esterification of cyclohexanol with valeric acid.[2] Its primary applications are in fragrance and flavor formulations, where it imparts floral-fruity notes and demonstrates good tenacity.[2] Beyond its use in perfumery, cyclohexyl valerate is utilized in organic synthesis and has relevance in the pharmaceutical industry.[1]

A critical physicochemical property influencing its application and formulation is its solubility in various organic solvents. Understanding this behavior is paramount for its effective use in manufacturing, product formulation, and drug delivery systems.

Theoretical Framework of Ester Solubility

The solubility of an ester like cyclohexyl valerate is governed by the principle of "like dissolves like," which is a direct consequence of the intermolecular forces between the solute (cyclohexyl valerate) and the solvent molecules.[4] The interplay of these forces dictates the extent to which a solute can be solvated.

Intermolecular Forces at Play

The primary intermolecular forces influencing the solubility of cyclohexyl valerate are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. The relatively large, nonpolar cyclohexyl and pentyl groups of cyclohexyl valerate contribute significantly to its London dispersion forces. Nonpolar solvents, which also primarily exhibit London dispersion forces, are therefore likely to be good solvents for cyclohexyl valerate.

-

Dipole-Dipole Interactions: The ester functional group (-COO-) in cyclohexyl valerate possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This allows for dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While cyclohexyl valerate cannot act as a hydrogen bond donor, the lone pairs of electrons on its oxygen atoms can act as hydrogen bond acceptors.[5] This allows it to interact with protic solvents (e.g., alcohols) that can donate hydrogen bonds.

The overall solubility is a balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[6] For dissolution to occur, the new solute-solvent interactions must be energetically favorable.

The Role of Molecular Structure

The molecular structure of cyclohexyl valerate, featuring a bulky, nonpolar cyclohexyl ring and a moderately long alkyl chain (from the valerate moiety), alongside the polar ester group, results in an amphiphilic character.

-

The large nonpolar portion (C₁₁H₂₀) dominates its character, suggesting good solubility in nonpolar and weakly polar solvents.

-

The polar ester group provides a site for interaction with more polar solvents.

Solubility Profile of Cyclohexyl Valerate

| Solvent Classification | Solvent | Solubility | Rationale |

| Polar Protic | Water | Insoluble (Estimated: 16.03 mg/L @ 25°C)[1] | The large, nonpolar hydrocarbon portion of the molecule outweighs the hydrogen bonding acceptor capability of the ester group, leading to very low water solubility.[1][2] |

| Ethanol | Soluble[1][2] | The ability of ethanol to act as a hydrogen bond donor to the ester's oxygen atoms, combined with the dispersion forces between the alkyl chains, promotes solubility. | |

| Methanol | Likely Soluble | Similar to ethanol, methanol can engage in hydrogen bonding and has a small alkyl group, making it a good solvent. | |

| Polar Aprotic | Acetone | Likely Soluble | Acetone's dipole moment can interact with the ester's dipole, and its small alkyl groups do not create significant steric hindrance. For similar esters like ethyl ethanoate, acetone is a good solvent.[5] |

| Propylene Glycol | Poorly Soluble[2] | Propylene glycol is a highly polar, viscous solvent with strong intermolecular hydrogen bonding. The nonpolar character of cyclohexyl valerate likely hinders its miscibility. | |

| Nonpolar | Hexane | Likely Soluble | As a nonpolar alkane, hexane's primary intermolecular forces are London dispersion forces, which are compatible with the large nonpolar groups of cyclohexyl valerate. |

| Toluene | Likely Soluble | Toluene is a nonpolar aromatic solvent that readily dissolves other nonpolar and weakly polar compounds through dispersion and induced-dipole interactions. | |

| Diethyl Ether | Likely Soluble | Diethyl ether is a weakly polar solvent that is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its nonpolar ethyl groups. | |

| Oils/Lipids | Oils | Soluble[2] | The nonpolar, lipophilic nature of oils makes them excellent solvents for the predominantly nonpolar cyclohexyl valerate. |

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following is a standardized protocol for determining the solubility of cyclohexyl valerate in an organic solvent at a given temperature.

Materials and Equipment

-

Cyclohexyl valerate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of cyclohexyl valerate to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature and allow them to equilibrate with constant stirring for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solute.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of cyclohexyl valerate.

-

Perform the analysis in triplicate to ensure accuracy and precision.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of cyclohexyl valerate.

Predictive Approaches: Hansen Solubility Parameters (HSP)

For a more theoretical and predictive understanding of solubility, Hansen Solubility Parameters (HSP) can be employed. HSP is a powerful tool for predicting the miscibility of materials by breaking down the total Hildebrand solubility parameter into three components:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar intermolecular forces.

-

δh: The energy from hydrogen bonds.

Every solvent and solute can be assigned these three parameters, placing them as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely to occur.

Conclusion

The solubility of cyclohexyl valerate is a critical parameter for its effective application across various industries. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a summary of available data, a detailed experimental protocol for its determination, and an introduction to predictive models. While cyclohexyl valerate demonstrates good solubility in alcohols and nonpolar organic solvents and poor solubility in water, precise quantitative data for a broader range of solvents requires experimental determination using the outlined protocol. The use of predictive tools like Hansen Solubility Parameters can further aid in solvent selection and formulation development.

References

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

The Good Scents Company. (n.d.). cyclohexyl valerate, 1551-43-5. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). [Link]

-

ACS Sustainable Chemistry & Engineering. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. [Link]

-

ResearchGate. (2025). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]

-

YouTube. (2019). Introduction to the Hansen Solubility Parameters. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Study.com. (n.d.). How do the intermolecular forces between a solute and solvent affect solubility?. [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

The Good Scents Company. (n.d.). allyl cyclohexyl valerate, 7493-68-7. [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

The Good Scents Company. (n.d.). cyclohexyl isovalerate, 7774-44-9. [Link]

-

PubChem. (n.d.). Cyclohexyl isovalerate. [Link]

-

PubChem. (n.d.). Hexane. [Link]

-

Consolidated Chemical. (n.d.). Cyclohexyl Ethyl Alcohol. [Link]

Sources

Thermochemical data for Cyclohexyl valerate.

An In-Depth Technical Guide to the Thermochemical Properties of Cyclohexyl Valerate

Executive Summary

Cyclohexyl valerate (pentanoic acid, cyclohexyl ester) is an ester of significant interest in the fragrance and flavor industries, as well as a model compound for thermophysical studies of cyclic esters. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and enthalpy of vaporization, is critical for process design, safety assessments, and predicting its environmental fate. This guide provides a comprehensive overview of the experimentally determined thermochemical data for cyclohexyl valerate, details the rigorous experimental and computational methodologies used for their determination, and establishes a framework for data validation, ensuring a high degree of scientific integrity for researchers and drug development professionals.

Experimentally Determined Thermochemical Data for Cyclohexyl Valerate

Unlike many specialty chemicals for which data is sparse, key thermochemical properties for cyclohexyl valerate have been meticulously determined and published in peer-reviewed literature. A comprehensive study by Zaitsau et al. (2003) focused on its vaporization thermodynamics, while a subsequent study by Nabirau et al. (2007) investigated its properties in the condensed state.[1][2] These studies provide a robust, experimentally validated dataset.

The core thermochemical parameters for Cyclohexyl Valerate are summarized below.

| Property | Symbol | Value | Conditions | Source |

| Standard Molar Enthalpy of Vaporization | ΔlgHm° | 63.9 ± 0.9 kJ·mol⁻¹ | T = 298.15 K | Zaitsau et al. (2003)[2] |

| Normal Boiling Point Temperature | Tboil | 231-233 °C (504-506 K) | 760 mmHg | The Good Scents Company[3][4] |

| Molar Heat Capacity (Liquid) | Cp,m°(l) | 337.11 ± 5.53 J·K⁻¹·mol⁻¹ | T = 298.15 K | Nabirau et al. (2007)[1] |

| Molar Enthalpy of Fusion | ΔfusHm° | (Data available in source) | T = 283.51 K | Nabirau et al. (2007)[1] |

| Glass Transition Temperature | Tg | (Data available in source) | - | Nabirau et al. (2007)[1] |

| Vapor Pressure | p | Varies with temp. | See source data | Zaitsau et al. (2003)[2] |

Methodologies for Experimental Determination

The trustworthiness of thermochemical data is directly dependent on the rigor of the experimental methods employed. The data presented above were derived from a combination of well-established techniques, each providing a piece of the thermodynamic puzzle. The choice of multiple, independent methods is a cornerstone of self-validating experimental design.[2]

Determination of Vapor Pressure and Enthalpy of Vaporization

The enthalpy of vaporization (ΔlgHm°) is a critical measure of a liquid's volatility and intermolecular forces.[5] For low-volatility compounds like cyclohexyl valerate, specialized techniques are required.[6][7][8] The study by Zaitsau et al. (2003) employed three independent methods to ensure the highest data quality.[2]

This is a dynamic technique for accurately measuring the vapor pressure of low-volatility substances.[9]

Protocol:

-

Carrier Gas Saturation: A precisely metered stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of cyclohexyl valerate maintained at a constant temperature (T).

-

Equilibrium: The gas flow rate is controlled to be slow enough to ensure the carrier gas becomes fully saturated with the ester's vapor.

-

Condensation & Quantification: The gas mixture is passed through a cold trap, where the ester vapor condenses. The mass (m) of the condensed ester is then determined gravimetrically.

-

Gas Volume Measurement: The total volume (V) of the carrier gas that passed through the saturator is measured.

-

Vapor Pressure Calculation: The partial pressure (p) of the ester, which is equal to its vapor pressure at temperature T, is calculated using the ideal gas law: p = (m/M) * (RT/V), where M is the molar mass and R is the ideal gas constant.

-

Enthalpy of Vaporization: By measuring vapor pressure at several different temperatures, the enthalpy of vaporization can be determined from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

This method measures vapor pressure under vacuum conditions by observing the rate of mass loss from an effusion cell.

Protocol:

-

Sample Preparation: A small amount of the sample is placed in a Knudsen cell, a small container with a very small, well-defined orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature (T).

-

Effusion: Molecules of the ester effuse through the orifice into the vacuum. The rate of mass loss is proportional to the vapor pressure inside the cell.

-

Mass Loss Measurement: The cell is weighed before and after a known time interval (t) to determine the mass loss (Δm).

-

Vapor Pressure Calculation: The vapor pressure (p) is calculated using the Knudsen equation: p = (Δm/A₀t) * √(2πRT/M), where A₀ is the area of the orifice.

DSC can be used to directly measure the enthalpy of vaporization by quantifying the heat absorbed during the liquid-to-gas phase transition.[5][10]

Protocol:

-